Dimethyl 5-acetylisophthalate
Description
Dimethyl 5-acetylisophthalate is a derivative of isophthalic acid where the benzene ring is substituted with an acetyl group at the 5-position and two methyl ester groups at the 1- and 3-positions. This compound is of interest in organic synthesis and materials science due to its acetyl functional group, which introduces electron-withdrawing effects and influences reactivity.
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
dimethyl 5-acetylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-7(13)8-4-9(11(14)16-2)6-10(5-8)12(15)17-3/h4-6H,1-3H3 |
InChI Key |
QHHWLAIBTRUGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-acetylisophthalate can be synthesized through the esterification of 5-acetylisophthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as titanium or zirconium complexes can enhance the reaction efficiency. The excess methanol used in the reaction is removed by distillation, and the final product is obtained through crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-acetylisophthalate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: 5-acetylisophthalic acid.
Reduction: Dimethyl 5-hydroxyisophthalate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 5-acetylisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of dimethyl 5-acetylisophthalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release methanol and the corresponding acid, which can then participate in further biochemical reactions. The acetyl group can be involved in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂CH₃) reduce electron density on the benzene ring, making the compound less reactive in electrophilic substitutions but more stable under oxidative conditions .
- Electron-donating groups (e.g., -NH₂) increase ring reactivity, facilitating reactions like nitration or halogenation .
- Steric effects : Bulky substituents (e.g., -OSO₂CF₃) may hinder certain reactions or alter solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
